REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:18]([CH2:19][CH3:20])[N:17]=[C:16]([CH3:21])[C:15]=2[O:22][CH3:23])[CH2:10][CH2:9]1)=O)(C)(C)C>FC(F)(F)C(O)=O.C(Cl)Cl>[CH2:19]([N:18]1[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[C:15]([O:22][CH3:23])[C:16]([CH3:21])=[N:17]1)[CH3:20]
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Name
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1-tert-butoxycarbonyl-4-(1-ethyl-4-methoxy-3-methyl-(1H)-pyrazol-5-yl)piperidine
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Quantity
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16 mg
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C(=NN1CC)C)OC
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Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was partitioned between 25 mL of 1 N NaOH and 25 mL of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
After separating phases
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with 3×25 mL of CH2Cl2
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C(=C1C1CCNCC1)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |